molecular formula C9H14O B1586939 Trivertal CAS No. 27939-60-2

Trivertal

Cat. No. B1586939
CAS RN: 27939-60-2
M. Wt: 138.21 g/mol
InChI Key: CYGGTUUCLIFNIU-UHFFFAOYSA-N
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Description

Trivertal, also known as 2,4-dimethyl-3-cyclohexenecarboxaldehyde, is an organic molecule with two chiral centers . It is a common ingredient in fragrances and is referred to as “2,4-ivy carbaldehyde” in the fragrance industry . The manufactured product contains 95% of the two cis enantiomers and 5% of the trans isomers .


Synthesis Analysis

Trivertal has been used in the study of stable cyclic (alkyl) (amino)carbenes . One of these carbenes was prepared from Trivertal . The dimethylcyclohexene structure of Trivertal and related compounds stabilizes the carbene, which can be used as a ligand for transition-metal catalysts .


Molecular Structure Analysis

Trivertal is an organic molecule with two chiral centers . The structure of Trivertal and related compounds, such as dimethylcyclohexene, stabilizes the carbene .


Chemical Reactions Analysis

Trivertal has been used in gold (I) catalysts for the hydroamination of internal alkynes with secondary dialkylamines to synthesize complex quinoline derivatives in high yields .


Physical And Chemical Properties Analysis

Trivertal is a colorless liquid with a boiling point of 196 ºC . It has a molar mass of 138.21 g/mol . Its water solubility is approximately 300 mg/L .

Scientific Research Applications

Upconversion Nanoparticles in Bioassays and Bioimaging

Trivalent lanthanide-doped nanocrystals, such as those used in trivertal, are significant in scientific research, particularly in bioassays and bioimaging. These materials convert long-wavelength excitation radiation in the infrared or near-infrared region to higher energy emission radiation. They have numerous advantages in analytical applications, offering reduced autofluorescence and scattering, excellent photostability, and minimal toxicity to biological organisms. Their use in bioassays has been demonstrated for the detection of proteins, nucleic acids, metabolites, and metal ions, highlighting their analytical advantages in method development and applications in multi-color and multi-modal imaging and theranostics (DaCosta et al., 2014).

Biodegradable and Thermosensitive Triblock Copolymers for Protein Delivery

Trivertal's related research also includes the development of biodegradable and thermosensitive triblock copolymers for controlled protein delivery. These copolymers, synthesized by ring-opening polymerization, demonstrate the potential for delivering proteins in biologically active forms over extended periods. By varying the block lengths and concentrations of the copolymers, the release rate and duration of protein delivery can be controlled, showing promise in applications such as drug delivery and tissue engineering (Chen et al., 2005).

Multilevel Inverters in Motor Drives and Solar Applications

Another area of trivertal application is in the development of multilevel inverters for motor drives and solar applications. These inverters can synthesize multiple voltage levels per phase with fewer components, offering advantages in terms of cost and efficiency. The use of trivertal in such inverters has been explored for applications in grid-connected photovoltaic energy systems and motor drives, highlighting its relevance in renewable energy and industrial applications (Liu & Luo, 2008).

Synthesis of Cyclic (Alkyl)(amino)carbenes

Trivertal has also been used as a precursor in the synthesis of stable spirocyclic (alkyl)(amino)carbenes. These carbenes, with their steric protection and stability, have been employed as ligands in transition metal-based catalysts. They have been particularly effective in gold(I) catalyzed hydroamination processes, expanding the scope for synthesizing nitrogen-containing heterocycles, a key area in organic chemistry and pharmaceutical research (Zeng et al., 2009).

Safety And Hazards

Trivertal is classified as a flammable liquid (category 4) according to the Globally Harmonized System of Classification and Labeling of Chemicals . It may cause skin irritation (category 2), may cause an allergic skin reaction (category 1), and may cause serious eye irritation (category 2A) .

properties

IUPAC Name

1,2-dimethylcyclohex-3-ene-1-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O/c1-8-5-3-4-6-9(8,2)7-10/h3,5,7-8H,4,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYGGTUUCLIFNIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C=CCCC1(C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid, Colourless to pale yellow liquid; Herbaceous aroma with camphouraceous notes
Record name 3-Cyclohexene-1-carboxaldehyde, dimethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Mixture of 2,4-, 3,5- and 3,6-Dimethyl-3-cyclohexenylcarbaldehyde
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1878/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Practically insoluble or insoluble in water, Soluble (in ethanol)
Record name Mixture of 2,4-, 3,5- and 3,6-Dimethyl-3-cyclohexenylcarbaldehyde
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1878/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.932-0.940 (20°)
Record name Mixture of 2,4-, 3,5- and 3,6-Dimethyl-3-cyclohexenylcarbaldehyde
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1878/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

Dimethylcyclohex-3-ene-1-carbaldehyde

CAS RN

27939-60-2
Record name Ivy carbaldehyde
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027939602
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Cyclohexene-1-carboxaldehyde, dimethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Dimethylcyclohex-3-ene-1-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.044.296
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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